molecular formula C13H13NO5 B2354810 Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 133748-07-9

Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2354810
CAS No.: 133748-07-9
M. Wt: 263.249
InChI Key: PHUWWGPOETXESC-UHFFFAOYSA-N
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Description

“Methyl 1,3-Benzodioxol-5-yl(Hydroxy)Acetate” is a chemical compound with the linear formula C10H10O5 . Another related compound is “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” with the formula C12H17NO2 .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is available as a 2D Mol file . Another related compound, “1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine”, has a molecular formula of C11H15NO2 .


Chemical Reactions Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . They were evaluated for their antiproliferative activity against various cancer cell lines .


Physical and Chemical Properties Analysis

“N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” has a molecular weight of 207.2689 . Another related compound, “1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine”, has an average mass of 193.242 Da .

Mechanism of Action

The mechanism of action for the discriminative stimulus properties of MDMA-like compounds is not known, but there is evidence that presynaptic serotonergic, but not dopaminergic, mechanisms are critical .

Future Directions

The 1-benzo[1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-13(16)8-4-12(15)14(6-8)9-2-3-10-11(5-9)19-7-18-10/h2-3,5,8H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWWGPOETXESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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